
3-Azidomethyl-2-chloro-pyridine
Overview
Description
3-Azidomethyl-2-chloro-pyridine is a heteroaromatic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an azidomethyl (-CH₂N₃) group at the 3-position. The azide moiety confers unique reactivity, enabling applications in click chemistry, bioconjugation, and pharmaceutical synthesis. Its synthesis typically involves nucleophilic substitution or azide transfer reactions on halogenated pyridine precursors.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The reactivity and applications of 3-Azidomethyl-2-chloro-pyridine can be contextualized by comparing it with related pyridine-based compounds. Below is a detailed analysis:
Substituent Effects on Reactivity
- Key Insight : The azidomethyl group in this compound enables rapid, selective cycloaddition reactions (e.g., with alkynes), distinguishing it from chloroethyl or ester-substituted analogs, which undergo nucleophilic substitution or polymerization .
Pharmacological Potential
In contrast, 2-chloro-5-methylpyridine derivatives (e.g., (E)-methyl acrylates) are explored as kinase inhibitors due to their planar, electron-deficient rings .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
---|---|---|---|
This compound | 186.6 | 1.2 | ~10 (DMSO) |
2-Chloro-3-(2'-chloroethyl)pyridine | 190.5 | 2.5 | ~5 (THF) |
(E)-Methyl acrylate analog [2] | 225.7 | 3.1 | ~15 (Acetone) |
Table 2: Reaction Yields with Amines
Compound | Amine Used | Product | Yield (%) |
---|---|---|---|
2,4,6-Trichloro-3-(2'-chloroethyl)pyridine | Ethylenediamine | 7-Azaindoline | 45 |
This compound | Propargylamine | Triazole conjugate | 92 |
Critical Analysis of Divergences in Literature
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-(azidomethyl)-2-chloropyridine |
InChI |
InChI=1S/C6H5ClN4/c7-6-5(4-10-11-8)2-1-3-9-6/h1-3H,4H2 |
InChI Key |
JWXPPZPLUYUTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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